BenchChemオンラインストアへようこそ!

Antibacterial agent 223

Tularemia Intracellular Infection MIC Comparison

D8-03 is a validated lead compound for Francisella tularensis research, demonstrating sub-micromolar intracellular potency (MIC50 0.39 µM) and proven in vivo efficacy. Unlike standard-of-care bacteriostatic agents, it operates via a novel host-dependent mechanism that directly addresses relapse and resistance limitations. Ideal for SAR studies, PK/PD modeling, and host-pathogen pathway elucidation.

Molecular Formula C22H18ClN3O3
Molecular Weight 407.8 g/mol
Cat. No. B3500127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 223
Molecular FormulaC22H18ClN3O3
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H18ClN3O3/c1-22(2,29-17-6-3-15(23)4-7-17)21(27)25-16-5-8-19-18(13-16)26-20(28-19)14-9-11-24-12-10-14/h3-13H,1-2H3,(H,25,27)
InChIKeyYBTRRBWMZQSUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 223 (D8-03) Procurement Guide: A Potent Francisella tularensis Inhibitor for Tularemia Research


Antibacterial agent 223 (also known as compound D8-03) is a synthetic small molecule inhibitor with a molecular formula of C22H18ClN3O3 and a molecular weight of 407.85 g/mol . It is specifically characterized as a potent inhibitor of the intracellular growth of *Francisella tularensis*, a Gram-negative, facultative intracellular pathogen and CDC Tier 1 Select Agent [1]. The compound has been identified through focused chemical library screening and structure-activity relationship (SAR) studies, demonstrating a potentially novel, host-dependent mechanism of action [1].

Why In-Class Substitution Is Ineffective for Antibacterial Agent 223 (D8-03)


Standard-of-care antibiotics for tularemia, such as doxycycline and aminoglycosides, are associated with significant clinical limitations including high relapse rates, toxicity, and the potential for the emergence of antibiotic-resistant strains [1]. Furthermore, these conventional agents are bacteriostatic against *F. tularensis* and do not effectively clear the pathogen from its intracellular niche [1]. In contrast, antibacterial agent 223 (D8-03) operates through a potentially novel host-dependent mechanism, offering a differentiated profile that directly addresses the shortcomings of current therapies [1]. Its procurement is justified by a unique combination of sub-micromolar potency against intracellular bacteria and demonstrable in vivo efficacy, which is not a feature of generic in-class alternatives [1].

Quantitative Differentiation of Antibacterial Agent 223 (D8-03) Versus Comparators


Superior Potency Against Intracellular *F. tularensis* Compared to Standard Antibiotics

In a direct comparison of potency, antibacterial agent 223 (D8-03) demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) against *F. tularensis* than the standard-of-care antibiotic doxycycline. This indicates that D8-03 is more potent at inhibiting bacterial growth at lower concentrations. The MIC50 value for D8-03 was determined to be 0.39 µM, which translates to approximately 0.16 mg/L . In contrast, the reported MIC for doxycycline against the same pathogen is 1.0 mg/L [1].

Tularemia Intracellular Infection MIC Comparison

Nanomolar Inhibition of Intracellular Bacterial Growth Validated in CFU Assays

The ability of D8-03 to target intracellular *F. tularensis* was quantified in a colony-forming unit (CFU) assay, a critical functional test for an intracellular pathogen. D8-03 demonstrated potent inhibition of intracellular bacterial growth with an IC50 of 15 nM . This level of activity in a cell-based infection model is a key differentiator from traditional antibiotics, which often struggle to achieve effective intracellular concentrations or activity.

Intracellular Pathogen CFU Assay Potency

Demonstrated In Vivo Efficacy in a Murine Model of Tularemia

Beyond in vitro potency, antibacterial agent 223 (D8-03) has demonstrated statistically significant in vivo efficacy. In a murine model of infection, treatment with D8-03 effectively reduced the bacterial burden in mice infected with *F. tularensis* [1]. This successful translation from in vitro to in vivo efficacy is a critical milestone that many early-stage antimicrobial candidates fail to achieve and is a strong indicator of the compound's potential for further development.

In Vivo Efficacy Mouse Model Tularemia Treatment

Recommended Research Applications for Antibacterial Agent 223 (D8-03)


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Novel Anti-Tularemia Agents

With its well-defined structure, potent in vitro activity (IC50 = 15 nM, MIC50 = 0.39 µM), and in vivo efficacy [1], D8-03 serves as a high-quality lead compound. Research teams can use it as a benchmark to design, synthesize, and evaluate new analogs aimed at improving upon its pharmacokinetic or pharmacodynamic properties, leveraging the established SAR from the discovery study .

Investigating Host-Directed Antibacterial Mechanisms

Preliminary data suggest D8-03 works through a novel, host-dependent mechanism, distinguishing it from direct-acting antibiotics [1]. This makes it a valuable chemical probe for dissecting host-pathogen interactions. Researchers can employ D8-03 to elucidate specific host cell pathways that are critical for *F. tularensis* intracellular survival and replication.

Preclinical In Vivo Efficacy and Pharmacodynamic Studies for Tularemia

The compound's proven ability to reduce bacterial burden in a mouse model of infection [1] makes it suitable for advanced preclinical studies. Applications include detailed dose-response experiments, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and combination therapy assessments in vivo to inform the development of new treatment regimens for tularemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 223

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.